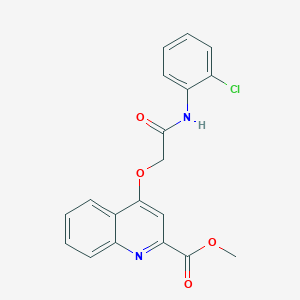

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate

Description

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate is a quinoline-based compound featuring a carboxylate ester at position 2 and an ethoxy linker at position 3. The ethoxy group is substituted with a 2-oxo-2-((2-chlorophenyl)amino) moiety, forming an amide bond. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(12-6-2-4-8-14(12)21-16)26-11-18(23)22-15-9-5-3-7-13(15)20/h2-10H,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLIVHATYAJMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate typically involves the reaction of 2-chloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-hydroxyquinoline-2-carboxylic acid under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate belongs to the quinoline family, which is known for its biological activity. The compound's structure includes a quinoline ring system, which is often associated with various pharmacological effects, including anti-cancer and anti-microbial properties. The presence of the chlorophenyl and amino groups enhances its reactivity and potential biological interactions.

Medicinal Applications

- Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that quinoline derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

- Anti-Cancer Properties : The quinoline scaffold has been recognized as a privileged structure in cancer drug discovery. Compounds containing this structure have demonstrated efficacy against multiple cancer cell lines, suggesting that this compound may possess similar anti-cancer properties . The mechanism often involves the disruption of cellular signaling pathways that promote tumor growth.

- Anti-Diabetic Effects : Some studies indicate that quinoline derivatives can act as α-glucosidase inhibitors, which are beneficial in managing type 2 diabetes mellitus. By inhibiting this enzyme, the compound may help regulate blood sugar levels .

Structural Insights

The crystal structure of this compound has been analyzed to understand its conformation and interactions at the molecular level. The dihedral angles between different functional groups provide insights into the compound's reactivity and potential binding sites for biological targets . Such structural data are crucial for rational drug design.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various quinoline derivatives, this compound was tested against common bacterial strains. Results showed a significant reduction in bacterial viability, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

A series of in vitro experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of this compound. The compound demonstrated dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being explored further.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Position and Type of Substituents

- Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate: Quinoline positions: Carboxylate ester (position 2), ethoxy-linked 2-chlorophenylamide (position 4). Molecular formula: Likely C₂₁H₁₆ClN₂O₄ (estimated based on analogs).

- [2-(Methylamino)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate (): Substituents: Methylamino group instead of 2-chlorophenylamino. Molecular formula: C₁₉H₁₅ClN₂O₃; molecular weight: 354.8 g/mol.

- 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (): Substituents: 6-Chloro and 4-chlorophenyl on quinoline; ester group includes 4-methoxyphenyl. Molecular formula: C₂₅H₁₇Cl₂NO₄; molecular weight: 466.31 g/mol. Impact: Additional chloro and methoxy groups increase lipophilicity and may enhance membrane permeability .

- [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (): Substituents: 2,4-Dichlorophenyl on the ester, 3-methyl, and 4-methylphenyl on quinoline. Molecular formula: C₂₈H₂₀Cl₃NO₃; molecular weight: 532.8 g/mol. Key feature: Increased steric hindrance and electron-withdrawing effects from dichlorophenyl groups .

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Melting Points: reports a melting point of 223–225°C for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), suggesting that chloro- and methoxy-substituted quinolines exhibit high thermal stability . The target compound’s melting point is expected to align with this range due to structural similarities.

- Bulkier substituents (e.g., 2,4-dichlorophenyl in ) reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure can be summarized as follows:

- Molecular Formula : C24H23ClN2O4

- Molecular Weight : 422.9 g/mol

- IUPAC Name : this compound

This structure features a quinoline core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.

Research indicates that the compound exhibits several mechanisms of action:

- Cholinesterase Inhibition : The compound has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : The compound shows potential antioxidant properties, which can protect cells from oxidative stress and related damage. This is particularly relevant in the context of neuroprotection and inflammation .

- Anti-cancer Properties : Preliminary studies suggest that derivatives of quinoline compounds may exhibit anti-cancer effects through various pathways, including apoptosis induction in cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Biological Activity | IC50 Value | Reference |

|---|---|---|

| AChE Inhibition | 0.131 ± 0.01 µM | |

| BChE Inhibition | 0.0680 ± 0.0014 µM | |

| Antioxidant Activity | Low activity observed | |

| Cytotoxicity in Cancer Cells | Induces apoptosis |

Case Studies

- Neuroprotective Effects : A study highlighted that compounds similar to this compound demonstrated significant neuroprotective effects in models of Alzheimer’s disease by inhibiting AChE and reducing β-amyloid aggregation .

- Cancer Research : Another investigation into related quinoline derivatives found that they could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .

- Toxicity Assessments : Evaluation of the compound's safety profile indicated low toxicity levels in preliminary tests, which is promising for future clinical applications .

Q & A

Q. How can analogs be designed to improve pharmacokinetics?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., morpholine) to enhance aqueous solubility .

- Metabolic Stability : Replace labile esters (methyl) with trifluoromethyl groups to slow hepatic clearance .

- Bioisosteres : Substitute the quinoline core with indole or isoquinoline to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.